2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide
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Overview
Description
2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C14H22Cl2N2O3S. This compound is characterized by the presence of two chlorine atoms, a diethylamino group, a methoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2,5-dichloro-4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with 3-(diethylamino)propyl chloride under basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide
- 2,5-dichloro-N-[3-(diethylamino)propyl]-4-ethoxybenzenesulfonamide
- 2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2O3S/c1-4-18(5-2)8-6-7-17-22(19,20)14-10-11(15)13(21-3)9-12(14)16/h9-10,17H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCLJJKBYIKEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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